

# A Systematic Review and Meta-Analysis of Calcium Malate Studies: A Comparative Guide

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## Compound of Interest

Compound Name: *Calcium malate*

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This guide provides a comprehensive comparison of **calcium malate**, primarily in the form of calcium citrate malate (CCM), with other common calcium supplements. Drawing on data from systematic reviews, meta-analyses, and clinical trials, this document aims to be an objective resource for evaluating the performance and characteristics of **calcium malate** for research and development purposes.

## Data Summary: Calcium Supplement Comparison

The following tables summarize key quantitative data from various studies, offering a clear comparison between different forms of calcium supplements.

Table 1: Elemental Calcium Content and Bioavailability

Calcium Salt	Elemental Calcium (%)	Bioavailability (%)	Notes
Calcium Carbonate	~40% <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>	~22% <a href="#">[5]</a>	Absorption is dependent on stomach acid and is enhanced when taken with food.
Calcium Citrate	~21%	~27% higher than carbonate on an empty stomach; ~22% higher with meals.	Absorption is less dependent on stomach acid.
Calcium Citrate Malate (CCM)	~26%	~35% or higher	Generally considered to have high bioavailability.
Calcium Lactate	~13%	-	
Calcium Gluconate	~9%	-	
Calcium Phosphate	~38%	Lower solubility and absorption compared to calcium carbonate.	

Table 2: Comparative Efficacy in Clinical Trials

Study Focus	Calcium Formulations Compared	Key Findings	Reference
Bone Mineral Density (BMD) in Osteopenic/Osteoporotic Patients	MICROCORE NESC® (Natural Egg Shell Calcium), Calcium Carbonate (Shelcal), Calcium Citrate Malate (CCM)	MICROCORE NESC® showed a higher percentage improvement in serum calcium levels (10.23%) compared to Shelcal (7.7%) and CCM (7.2%). Significant improvement in BMD T-scores was observed for MICROCORE NESC® and Shelcal.	
Bioavailability and BMD in Osteopenia Patients	Calcium Lysinate, Calcium Carbonate, Calcium Citrate Malate (CCM)	Relative oral bioavailability of calcium lysinate was 223.15% compared to calcium carbonate. All groups showed significant improvement in BMD T-scores, with the calcium lysinate group showing the most significant improvement.	
Bone Loss in Postmenopausal Women	Calcium Citrate Malate (CCM), Calcium Carbonate	CCM was more effective in preventing bone loss than calcium carbonate, although the	

difference was not  
statistically significant.

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## Key Experimental Protocols

Understanding the methodologies behind the data is crucial for interpretation. Below are summaries of the experimental protocols from key comparative studies.

### Study 1: Comparative Evaluation of MICROCORE NES<sup>®</sup>C with Calcium Carbonate and Calcium Citrate Malate

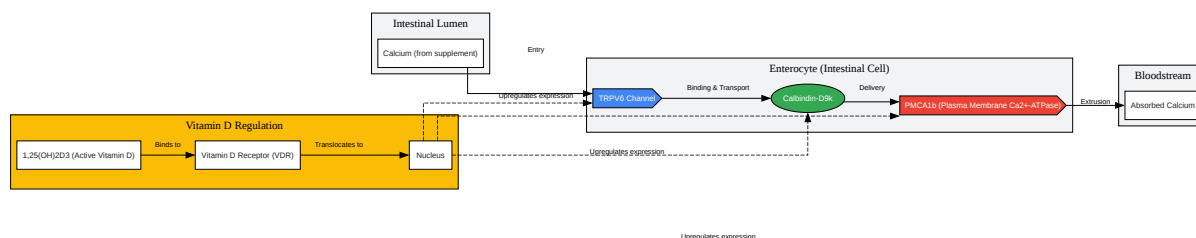
- Study Design: A 12-week randomized, open-label, parallel-group interventional clinical trial.
- Participants: 60 osteopenic and osteoporotic patients were randomized into three groups of 20.
- Interventions:
  - Group 1: MICROCORE NES<sup>®</sup>C
  - Group 2: Calcium Carbonate (Shelcal)
  - Group 3: Calcium Citrate Malate (CCM)
- Methodology for Bioavailability: To assess relative oral bioavailability, eight blood samples were collected from each participant on day 1. A pre-dose sample was taken, followed by seven post-dose samples at 30, 60, 90, 135, 180, 225, and 270 minutes after administration of the supplement.
- Efficacy Evaluation: Bone mineral density (BMD), serum osteocalcin, and Visual Analog Scale (VAS) for pain were assessed at baseline and at the end of the 12-week study period. Quality of life questionnaires were also administered.

### Study 2: Meta-analysis of Calcium Bioavailability: Calcium Citrate vs. Calcium Carbonate

- **Study Design:** A meta-analysis of published trials.
- **Data Sources:** The analysis included 15 studies with a total of 184 subjects who had their calcium absorption from both calcium carbonate and calcium citrate measured.
- **Methodology:** The meta-analysis calculated the effect size and 95% confidence intervals for calcium absorption data. The studies were categorized based on whether the supplements were taken on an empty stomach or with meals.
- **Outcome:** The analysis determined that calcium absorption from calcium citrate was significantly higher than from calcium carbonate, by approximately 22% to 27%, regardless of whether it was taken with or without food.

## Visualizing the Mechanism of Calcium Absorption

The following diagram illustrates the generalized signaling pathway of intestinal calcium absorption, which is primarily regulated by Vitamin D. This pathway is relevant for understanding the absorption of calcium from various supplements, including **calcium malate**.



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- To cite this document: BenchChem. [A Systematic Review and Meta-Analysis of Calcium Malate Studies: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b092676#systematic-review-and-meta-analysis-of-calcium-malate-studies>]

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